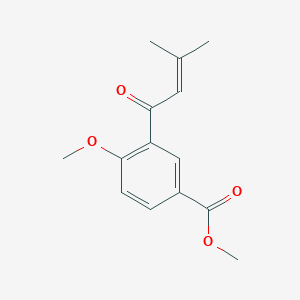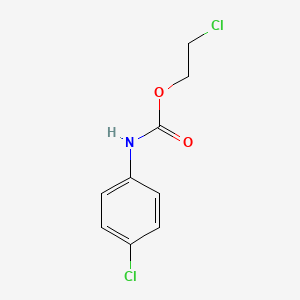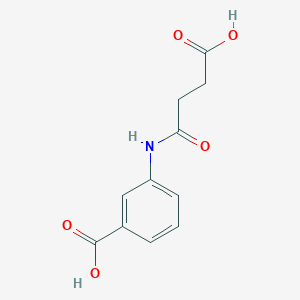
2,3-Piperidinedicarboxamide, N3-hydroxy-1-methyl-N2-(4-((2-methyl-4-quinolinyl)methoxy)phenyl)-, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IM-491 is a compound known for its role as a tumor necrosis factor-alpha converting enzyme inhibitor . This enzyme is crucial in the inflammatory response, and inhibiting it can have significant therapeutic implications, particularly in diseases characterized by excessive inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of IM-491 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specific catalysts and solvents to achieve the desired purity and yield .
Industrial Production Methods: Industrial production of IM-491 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: IM-491 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
IM-491 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its inhibitory effects on tumor necrosis factor-alpha converting enzyme.
Biology: Employed in cell culture studies to investigate its impact on cellular processes and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
IM-491 exerts its effects by inhibiting the tumor necrosis factor-alpha converting enzyme. This enzyme is responsible for the conversion of tumor necrosis factor-alpha from its inactive precursor to its active form. By inhibiting this enzyme, IM-491 reduces the levels of active tumor necrosis factor-alpha, thereby modulating the inflammatory response. The molecular targets and pathways involved include the tumor necrosis factor-alpha signaling pathway and related inflammatory cascades .
Comparaison Avec Des Composés Similaires
IM-491 is unique in its specific inhibition of the tumor necrosis factor-alpha converting enzyme. Similar compounds include:
TAPI-1: Another inhibitor of the tumor necrosis factor-alpha converting enzyme, but with different potency and selectivity.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor that also affects the tumor necrosis factor-alpha converting enzyme.
IM-491 stands out due to its specific targeting and inhibition of the tumor necrosis factor-alpha converting enzyme, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
252918-63-1 |
|---|---|
Formule moléculaire |
C25H28N4O4 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(2S,3S)-3-N-hydroxy-1-methyl-2-N-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]piperidine-2,3-dicarboxamide |
InChI |
InChI=1S/C25H28N4O4/c1-16-14-17(20-6-3-4-8-22(20)26-16)15-33-19-11-9-18(10-12-19)27-25(31)23-21(24(30)28-32)7-5-13-29(23)2/h3-4,6,8-12,14,21,23,32H,5,7,13,15H2,1-2H3,(H,27,31)(H,28,30)/t21-,23-/m0/s1 |
Clé InChI |
RJSKOAOWDAMMHR-GMAHTHKFSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)NC(=O)[C@@H]4[C@H](CCCN4C)C(=O)NO |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)NC(=O)C4C(CCCN4C)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



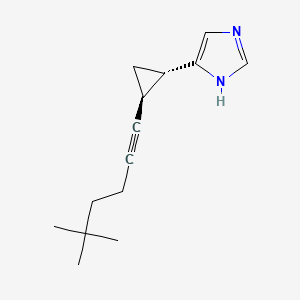

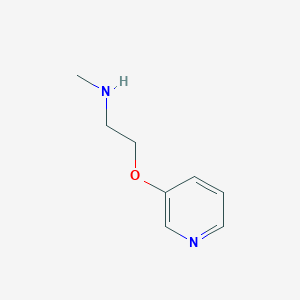

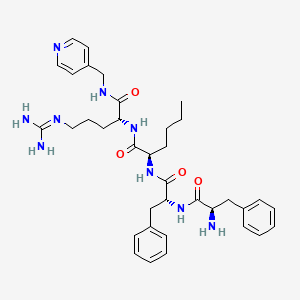
![3-Chloro-4-(2-Methylamino-Imidazol-1-Ylmethyl)-Thiophene-2-Carboxylic Acid [4-Chloro-2-(5-Chloro-Pyridin-2-Ylcarbamoyl)-6-Methoxy-Phenyl]-Amide](/img/structure/B3062353.png)



